

Comparative Guide to the Structure-Activity Relationship of 2-Methylquinoline-4-carboxamides

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Compound of Interest

Compound Name: **2-Methylquinoline-4-carboxamide**

Cat. No.: **B101038**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **2-methylquinoline-4-carboxamide** derivatives across three key therapeutic areas: malaria, cancer, and viral infections. The performance of these compounds is objectively compared with established alternative drugs—chloroquine, doxorubicin, and brequinar, respectively—supported by experimental data from peer-reviewed studies. Detailed experimental protocols for the cited biological assays are also provided to facilitate reproducibility and further investigation.

Antimalarial Activity: A Novel Mechanism Targeting Protein Synthesis

2-Methylquinoline-4-carboxamide derivatives have emerged as a promising class of antimalarial agents with a novel mechanism of action. Unlike many traditional antimalarials, these compounds have been shown to inhibit the parasite's protein synthesis by targeting translation elongation factor 2 (PfEF2).^{[1][2][3][4]} This distinct mechanism provides a potential advantage against drug-resistant strains of *Plasmodium falciparum*.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of **2-methylquinoline-4-carboxamides** is significantly influenced by substitutions on the quinoline core and the carboxamide side chain. Optimization of a screening hit ($EC_{50} = 120$ nM) led to the development of lead molecules with low nanomolar in vitro potency.[1][2] Key SAR findings include:

- Amide Side Chain: The nature of the amine in the carboxamide moiety is crucial for activity. The presence of a basic amine, such as a pyrrolidine, is often associated with potent antimalarial effects.[2]
- Linker Length: The length of the linker connecting the carboxamide to other functional groups can impact potency. For instance, extending a linker from three to four carbons resulted in a 17-fold improvement in antiplasmodial activity in one study.[1]
- Quinoline Substituents: Modifications at other positions of the quinoline ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability, which in turn affects in vivo efficacy.

Performance Comparison: 2-Methylquinoline-4-carboxamides vs. Chloroquine

The following table summarizes the in vitro antimalarial activity of a representative **2-methylquinoline-4-carboxamide** derivative against *P. falciparum* compared to the traditional antimalarial drug, chloroquine.

Compound	P. falciparum Strain	IC50 / EC50 (nM)	Selectivity Index (SI)	Mechanism of Action
Optimized Quinoline-4-carboxamide	3D7 (Chloroquine-sensitive)	4	>100	PfEF2 Inhibition [1]
Chloroquine	3D7 (Chloroquine-sensitive)	~10-20 [5]	>100	Inhibition of hemozoin formation [5][6]
Optimized Quinoline-4-carboxamide	Dd2 (Chloroquine-resistant)	Potent activity reported [5]	-	PfEF2 Inhibition
Chloroquine	Dd2 (Chloroquine-resistant)	High (resistance) [5]	-	Inhibition of hemozoin formation

Note: The Selectivity Index (SI) is a ratio of the cytotoxicity (CC50) in a mammalian cell line to the antimalarial activity (IC50/EC50), with a higher SI indicating greater selectivity for the parasite.

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of *P. falciparum* by quantifying parasite DNA using SYBR Green I dye. [7]

Materials:

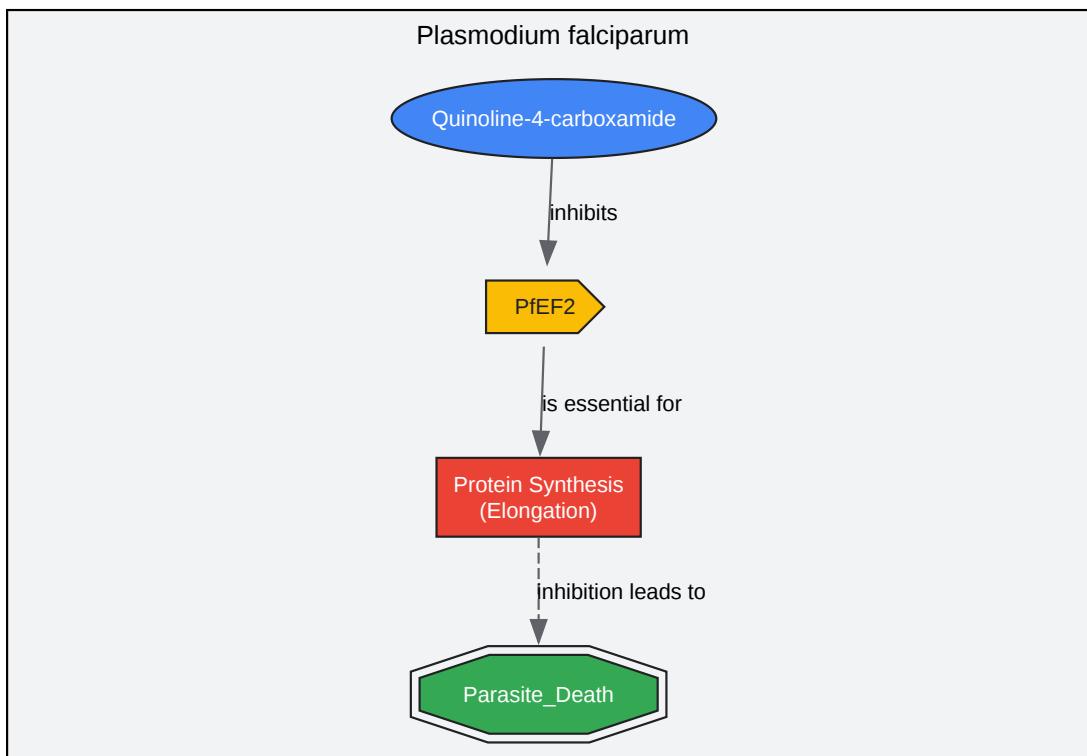
- Plasmodium falciparum culture (synchronized to the ring stage)
- Human erythrocytes
- Complete parasite culture medium (e.g., RPMI 1640 with supplements)
- Test compounds and control drugs (e.g., chloroquine)

- SYBR Green I lysis buffer
- 96-well microtiter plates
- Fluorescence microplate reader

Procedure:

- **Plate Preparation:** Prepare serial dilutions of the test compounds in complete culture medium. Add 100 μ L of each dilution to the wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
- **Parasite Addition:** Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 μ L of this suspension to each well.
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).
- **Lysis and Staining:** Add 100 μ L of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
- **Data Analysis:** Subtract the background fluorescence of the negative control wells. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the drug-free control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action



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Caption: Inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis, leading to parasite death.

Anticancer Activity: Targeting Key Signaling Pathways

Certain derivatives of **2-methylquinoline-4-carboxamide** have demonstrated significant anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Structure-Activity Relationship (SAR) Insights

The anticancer potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline and carboxamide moieties.

- 4-Anilino Substituent: The presence of a substituted aniline group at the 4-position of the quinoline ring is a common feature in many EGFR and HER2 inhibitors.
- Lipophilicity: Increased lipophilicity of the 2-aryl substituent has been shown to correlate with enhanced cytotoxic effects against certain cancer cell lines.[13]
- Selectivity: Minor structural modifications can significantly alter the selectivity of these compounds for different cancer cell lines and molecular targets.

Performance Comparison: 2-Methylquinoline-4-carboxamides vs. Doxorubicin

The following table compares the in vitro anticancer activity of a representative 2-arylquinoline derivative with the widely used chemotherapeutic agent, doxorubicin.

Compound	Cancer Cell Line	IC50 (μM)	Selectivity Index (SI) vs. Normal Cells	Mechanism of Action
2-Arylquinoline Derivative	HeLa (Cervical Cancer)	8.3[13]	36.21–113.08[13]	KDM protein regulation (putative)[13]
Doxorubicin	HeLa (Cervical Cancer)	Lower than quinoline derivative[13]	Low[13]	DNA intercalation, Topoisomerase II inhibition
Quinoline-based EGFR/HER-2 Inhibitor (Compound 5a)	MCF-7 (Breast Cancer)	GI50 = 25-82 nM[8]	-	Dual EGFR/HER-2 inhibition[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

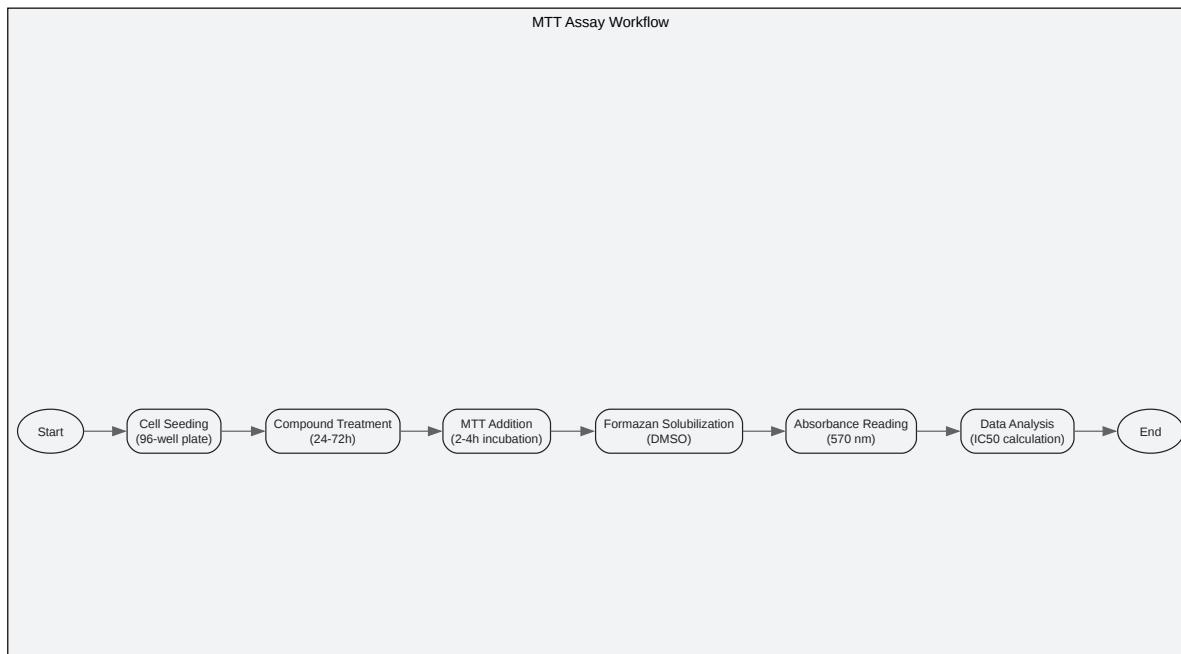
- Cancer cell line of interest
- Complete cell culture medium
- Test compounds and control drug (e.g., doxorubicin)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well flat-bottom sterile culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100-200 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the

log of the compound concentration.

Visualizing the Experimental Workflow



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Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of test compounds.

Antiviral Activity: Targeting Host-Cellular Enzymes

Quinoline-4-carboxylic acid analogs, closely related to **2-methylquinoline-4-carboxamides**, have demonstrated potent broad-spectrum antiviral activity. Their mechanism of action involves the inhibition of the human enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo biosynthesis of pyrimidines.[17][18][19][20][21][22] By targeting a host-cell factor, these compounds may have a higher barrier to the development of viral resistance.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of these quinoline derivatives is highly sensitive to structural modifications.

- C2-Position: Bulky, hydrophobic substituents at the C2-position of the quinoline ring are necessary for potent DHODH inhibition.[22]
- C4-Position: A carboxylic acid at the C4-position is a strict requirement for activity, as it is believed to form key interactions with the enzyme's active site.[17]
- Diaryl Ether Linkage: The introduction of a diaryl ether linkage at the C2-position and restriction of its rotation can significantly increase antiviral potency.[22]

Performance Comparison: Quinoline-4-carboxylic Acids vs. Brequinar

The following table presents a comparison of the in vitro antiviral activity and DHODH inhibition of a potent quinoline-4-carboxylic acid analog and the known DHODH inhibitor, brequinar.

Compound	Virus	EC50 (nM)	Human DHODH IC50 (nM)
Optimized Quinoline-4-carboxylic Acid (C44)	VSV	2[22]	1[22]
Brequinar	VSV	~200[22]	10[23]
Optimized Quinoline-4-carboxylic Acid (C44)	WSN-Influenza	41[22]	1[22]
Brequinar	Influenza	241[23]	10[23]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to measure the ability of a compound to inhibit the replication of a virus.[24][25][26][27][28]

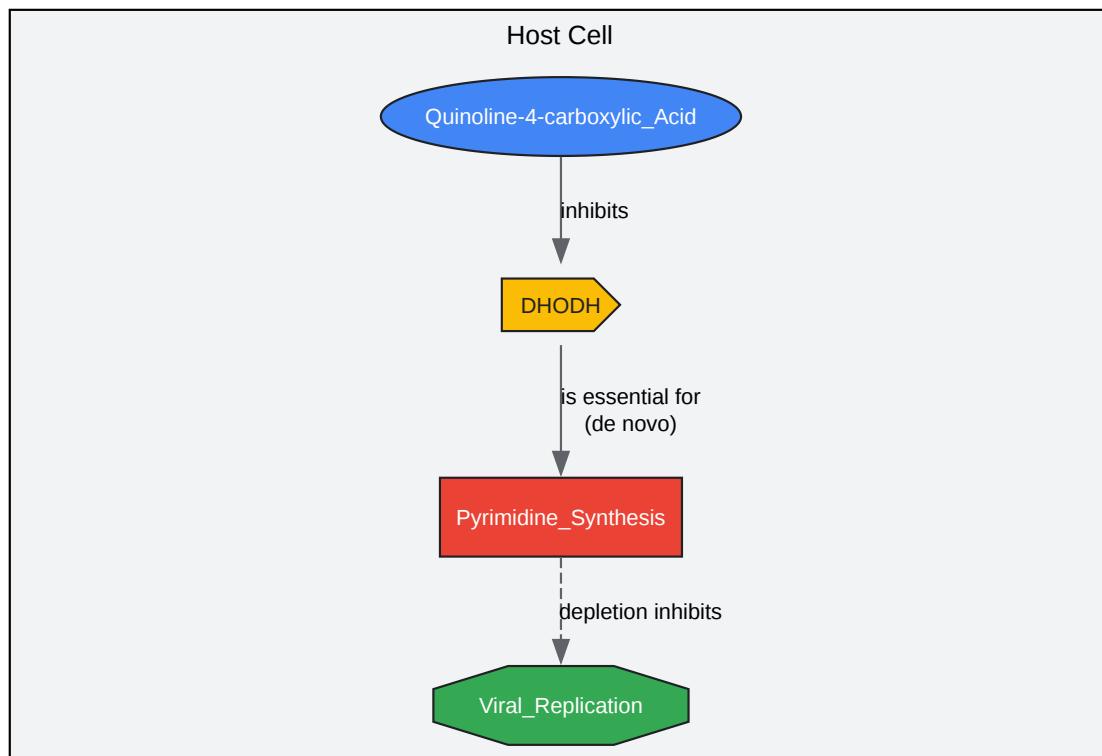
Materials:

- Host cell line susceptible to the virus of interest
- Virus stock
- Cell culture medium
- Test compounds and control drug (e.g., brequinar)
- Agarose or methylcellulose overlay medium
- Crystal violet staining solution
- 6-well or 12-well plates

Procedure:

- Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayer with a known amount of virus for a 1-2 hour adsorption period.
- Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium containing serial dilutions of the test compound.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- Plaque Visualization: Fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
- Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the untreated virus control. Determine the EC50 value.

Visualizing the Antiviral Mechanism



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Caption: Quinoline-4-carboxylic acids inhibit host cell DHODH, leading to pyrimidine depletion and suppression of viral replication.

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